molecular formula C6H2BrClN2 B1291476 3-Bromo-5-chloropyridine-2-carbonitrile CAS No. 760207-83-8

3-Bromo-5-chloropyridine-2-carbonitrile

Cat. No.: B1291476
CAS No.: 760207-83-8
M. Wt: 217.45 g/mol
InChI Key: AAGYWTCZOUXEDH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine-2-carbonitrile (BCPC) is an organic compound with a molecular formula C6H3BrClN2. It is a colorless solid that is used in various scientific research applications. BCPC is a versatile compound that can be used in a range of reactions, including the synthesis of other compounds, and the study of the mechanism of action of certain compounds.

Scientific Research Applications

Molecular Composition and Ligand-Protein Interactions

3-Bromo-5-chloropyridine-2-carbonitrile (3B5C2C) and related compounds have been studied extensively for their molecular structure, energy, and interactions with proteins. For instance, computational calculations using the DFT/B3LYP method and TD-DFT with chloroform as a solvent were employed to analyze the molecular electrostatic potential and reactive sites of a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C). This compound exhibited significant biological importance, demonstrated in studies of molecular docking with target protein 3CEJ, revealing potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).

Antimicrobial Activity

Derivatives of pyridine-carbonitrile compounds, including those structurally similar to 3B5C2C, have been evaluated for their antimicrobial activity. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrated significant activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Chemical Synthesis and Reactions

The synthesis and reactions of 3-bromoisothiazole-5-carbonitriles, closely related to 3B5C2C, have been explored extensively. These compounds react with secondary dialkylamines like pyrrolidine and morpholine to yield various derivatives, demonstrating their utility in chemical synthesis (Kalogirou & Koutentis, 2014).

Catalytic Applications

Studies on the catalytic applications of pyridine-carbonitrile compounds reveal their potential in selective chemical processes. For instance, the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, resulted in high yields and chemoselectivity, demonstrating the compound's utility in organic synthesis (Ji, Li, & Bunnelle, 2003).

Insecticidal Activity

Derivatives of pyridine-carbonitrile, similar to 3B5C2C, have shown potential as insect control agents. The synthesis of regioisomeric arylhalotrifluoromethylpyrrole carbonitriles, including compounds like 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitrile, demonstrated high insecticidal activity, highlighting their potential in this field (Kuhn et al., 1994).

Safety and Hazards

The safety data sheet for 3-Bromo-5-chloropyridine-2-carbonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .

Mechanism of Action

Target of Action

This compound is a versatile intermediate that can be used in a variety of chemical reactions , suggesting that its targets may vary depending on the specific reaction context.

Mode of Action

The mode of action of 3-Bromo-5-chloropicolinonitrile involves its interaction with other reactants in chemical reactions . For instance, in the synthetic route used by Ningbo Inno Pharmchem Co., Ltd, the process starts with the chlorination of 2-amino-5-bromopyridine, which is then followed by the reaction with cyanogen bromide to produce 3-Bromo-5-chloropicolinonitrile .

Biochemical Pathways

Given its role as a chemical intermediate, it is likely involved in various synthetic pathways in chemical reactions .

Pharmacokinetics

Some physicochemical properties of the compound have been reported, such as its high gastrointestinal absorption and its ability to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Bromo-5-chloropicolinonitrile’s action are largely dependent on the specific chemical reactions in which it is involved . As a chemical intermediate, its primary role is to facilitate the synthesis of other compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-chloropicolinonitrile can be influenced by various environmental factors. For instance, the synthetic process involving this compound is carried out under controlled conditions, using advanced technology and equipment to ensure the highest level of quality and purity . Additionally, the compound is stored in a dry environment at room temperature to maintain its stability .

Properties

IUPAC Name

3-bromo-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYWTCZOUXEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626657
Record name 3-Bromo-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-83-8
Record name 3-Bromo-5-chloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760207-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A microwave vial was charged with copper (I) cyanide (1.089 g, 12.16 mmol), 2,3-dibromo-5-chloropyridine (3 g, 11.06 mmol), and propionitrile (15 mL). The vial was capped and irradiated in a microwave reactor at 150° C. for 2.5 hours. The solution was concentrated, diluted with DCM (25 mL), and filtered. The filtrate was concentrated, and the residue was purified by silica gel chromatography, eluting with 0-30% EtOAc in heptanes, to afford the title compound (2 g, 9.20 mmol). MS m/z=219 (M+H).
Name
copper (I) cyanide
Quantity
1.089 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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